Bienvenue dans la boutique en ligne BenchChem!

TCS 46b

NR2B antagonist NMDA receptor potency comparison

TCS 46b is a subtype-selective NR1A/2B NMDA antagonist (IC50 5.3 nM) with unique oral bioavailability & low brain penetration. Differentiates from ifenprodil & Ro 25-6981; enables L-DOPA potentiation in 6-OHDA models without invasive admin. Click chemistry-ready alkyne group. ≥98% HPLC, for reproducible in vivo pharmacology.

Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
CAS No. 302799-86-6
Cat. No. B1662325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 46b
CAS302799-86-6
Synonyms1,3-Dihydro-5-[3-[4-(phenylmethyl)-1-2H-benzimidazol-2-one
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
InChIInChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
InChIKeyJJEXWPHPFZLTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCS 46b (CAS 302799-86-6): NR2B‑Selective NMDA Antagonist for Parkinson's Disease Models and Chemical Biology


TCS 46b (Compound 46b) is a synthetic small molecule that functions as a potent, orally active, and subtype‑selective antagonist of NMDA receptors containing the NR1A/NR2B (GluN1A/GluN2B) subunit combination [1]. It belongs to the 1‑(heteroarylalkynyl)‑4‑benzylpiperidine class and is frequently used as a pharmacological tool to interrogate NR2B‑dependent signaling in neuroscience research, particularly in models of Parkinson's disease .

Why NR2B‑Targeting NMDA Antagonists Cannot Be Interchanged: The TCS 46b Differentiation Case


NMDA receptors are heterotetrameric ion channels, and NR2B‑selective antagonists exhibit wide variation in potency, subunit selectivity, oral bioavailability, and off‑target profiles [1]. Simply substituting one NR2B antagonist for another—even within the same chemical class—can drastically alter experimental outcomes due to differences in receptor occupancy, brain exposure, and polypharmacology. The quantitative evidence below demonstrates that TCS 46b occupies a distinct position among benchmark NR2B antagonists with respect to nanomolar potency, oral activity in the 6‑OHDA‑lesioned rat model, and its unique alkynyl handle that enables click‑chemistry derivatization .

TCS 46b Head‑to‑Head Quantitative Differentiation vs. Benchmark NR2B Antagonists


NR2B Potency: TCS 46b (IC₅₀ 5.3 nM) vs. Ifenprodil (270 nM), Ro 25‑6981 (9 nM), and CP‑101,606 (39 nM)

TCS 46b inhibits NR1A/NR2B (GluN1A/GluN2B) NMDA receptors with an IC₅₀ of 5.3 nM, as determined in recombinant receptor electrophysiology assays [1]. This potency is approximately 51‑fold greater than that of ifenprodil (IC₅₀ 270 nM) measured under identical Xenopus oocyte expression conditions [2], 1.7‑fold greater than Ro 25‑6981 (IC₅₀ 9 nM for NR1C/NR2B) [3], and 7.4‑fold greater than CP‑101,606 (traxoprodil; IC₅₀ 39 nM for NR2B‑containing receptors) .

NR2B antagonist NMDA receptor potency comparison

Subunit Selectivity: TCS 46b >6,600‑Fold NR2B‑Selective vs. NR2A and >18,800‑Fold vs. NR2C

TCS 46b exhibits profound selectivity for the NR1A/NR2B subunit combination over other NMDA receptor subtypes. It displays an IC₅₀ of 35,000 nM (35 μM) for NR1A/NR2A receptors and >100,000 nM (>100 μM) for NR1A/NR2C receptors [1]. This translates to a selectivity ratio of >6,600‑fold for NR2B vs. NR2A and >18,800‑fold vs. NR2C.

NR2B selectivity NMDA subunit selectivity off‑target NMDA

Oral Bioavailability: Functional Potentiation of L‑DOPA in the 6‑OHDA‑Lesioned Rat Model at 10–30 mg/kg p.o.

TCS 46b demonstrates robust oral activity in the unilaterally 6‑hydroxydopamine (6‑OHDA)‑lesioned rat, a gold‑standard model of Parkinson's disease. Following oral administration at doses of 10 and 30 mg/kg, TCS 46b significantly potentiates the behavioral effects of L‑DOPA, indicating functional antagonism of striatal NR2B‑containing NMDA receptors in vivo [1]. In contrast, the structurally related phenol analog (compound 9) lacked oral activity in the same model due to extensive first‑pass metabolism, highlighting the metabolic stability conferred by the benzimidazolone heterocycle in TCS 46b [1].

oral bioavailability 6‑OHDA rat model Parkinson's disease

Off‑Target Selectivity: Alpha‑1 Adrenergic Receptor (IC₅₀ 500 nM) and Dopamine D₂ Receptor (IC₅₀ 2,600 nM)

TCS 46b exhibits moderate affinity for the alpha‑1 adrenergic receptor (IC₅₀ = 500 nM) and the dopamine D₂ receptor (IC₅₀ = 2,600 nM) in rat brain membrane binding assays . These values correspond to a selectivity window of approximately 94‑fold for NR2B over alpha‑1 adrenergic receptors and 490‑fold over dopamine D₂ receptors.

off‑target selectivity alpha‑1 adrenergic dopamine D2

Chemical Biology Utility: Terminal Alkyne Handle Enables Click‑Chemistry Functionalization (CuAAC)

TCS 46b contains a terminal alkyne moiety within its prop‑1‑ynyl linker, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑containing molecules . This structural feature, absent in many other NR2B antagonists such as ifenprodil, Ro 25‑6981, and CP‑101,606, permits the facile synthesis of biotinylated, fluorescently labeled, or affinity‑matrix‑immobilized TCS 46b derivatives for target engagement studies, cellular imaging, and chemoproteomics.

click chemistry CuAAC chemical probe

TCS 46b Optimal Use Cases: Parkinson's Disease Modeling, Neuroprotection Screening, and Chemical Probe Development


L‑DOPA Potentiation Studies in 6‑OHDA‑Lesioned Rodent Models of Parkinson's Disease

TCS 46b is specifically validated for oral administration at 10–30 mg/kg in the unilateral 6‑OHDA‑lesioned rat model, where it enhances L‑DOPA‑induced contralateral rotations [1]. This paradigm is ideal for evaluating NR2B antagonist‑mediated augmentation of dopaminergic therapy and for screening adjunctive Parkinson's disease treatments.

In Vitro NR2B‑Dependent Neuroprotection and Excitotoxicity Assays

With an NR2B IC₅₀ of 5.3 nM and >6,600‑fold selectivity over NR2A‑containing receptors, TCS 46b enables precise dissection of NR2B‑specific contributions to glutamate‑induced excitotoxicity in primary neuronal cultures or brain slice preparations [2]. Its high potency allows the use of low nanomolar concentrations that minimize non‑specific effects.

Chemical Biology Tool Development via Alkyne‑Enabled Click Chemistry

The terminal alkyne group of TCS 46b permits CuAAC‑mediated conjugation to azide‑modified reporters (e.g., fluorophores, biotin, or affinity resins) . This feature is exploited to generate probe molecules for fluorescence microscopy imaging of NR2B receptor distribution, pull‑down of NR2B‑interacting proteins, or cellular thermal shift assays (CETSA) to confirm target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS 46b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.